molecular formula C6H3Cl2I B1582313 1,2-Dichloro-4-iodobenzene CAS No. 20555-91-3

1,2-Dichloro-4-iodobenzene

Cat. No.: B1582313
CAS No.: 20555-91-3
M. Wt: 272.89 g/mol
InChI Key: NADPFZNWCQIJJW-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-iodobenzene (CAS: 20555-91-3; EC: 243-874-6) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂I and a molecular weight of 289.90 g/mol. It is characterized by two chlorine atoms at the 1- and 2-positions and an iodine atom at the 4-position of the benzene ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and pharmaceutical synthesis . Its high purity (≥98%) and commercial availability in quantities up to 500g make it a staple in research and industrial applications .

Preparation Methods

Halogenation of 1,2-Dichlorobenzene via Iodination

General Synthetic Route

One of the most common and straightforward methods to prepare 1,2-dichloro-4-iodobenzene is the iodination of 1,2-dichlorobenzene. This involves introducing an iodine atom into the aromatic ring already bearing two chlorine substituents. The iodination is typically performed using iodine (I2) in the presence of an oxidizing agent such as nitric acid under reflux conditions to ensure complete reaction.

This method is widely used in industrial production due to its scalability and relatively high yield. The reaction is optimized to maximize purity and yield by controlling temperature, reaction time, and reagent concentrations.

Industrial Scale Considerations

Industrial methods emphasize large-scale halogenation with optimized parameters:

  • Controlled temperature and reaction time to avoid over-iodination or side reactions.
  • Use of advanced purification techniques such as recrystallization and chromatography to isolate the pure product.
  • Environmental and safety controls to handle corrosive reagents and halogenated byproducts.

This approach ensures the production of this compound with high purity suitable for further chemical transformations.

Metal- and Base-Free Iodination of Arylhydrazines

An alternative modern synthetic strategy involves the metal- and base-free iodination of arylhydrazine hydrochlorides with iodine in dimethyl sulfoxide (DMSO) at moderate temperatures (around 60 °C). This method has been demonstrated to be efficient for synthesizing various aryl iodides, including halogenated derivatives similar to this compound.

Reaction Mechanism and Conditions

The reaction proceeds via oxidation of the arylhydrazine to form arenediazonium salts, which then undergo a single-electron transfer to generate aryl radicals. These radicals combine with iodine radicals to form the aryl iodide product. This method avoids the use of corrosive acids and transition metals, making it safer and more environmentally friendly.

Optimization Data Summary

Entry Iodine Equiv. Additive (Cs2CO3) Solvent Volume (mL) Yield (%) of 1-Chloro-4-iodobenzene (Model Compound)
1 0.5 0.5 equiv 1.5 63
13 0.5 None 0.5 54
14 1.0 None 0.5 84
15 1.0 None 0.1 92
16 0.5 None 0.1 92
  • The highest yields were obtained without base additives and with increased iodine equivalents.
  • DMSO was found to be the optimal solvent.
  • Reaction concentration and temperature were critical for maximizing yield.

Applicability to this compound

While the detailed examples focus on 1-chloro-4-iodobenzene, the methodology is applicable to other chlorinated arylhydrazines, including those with multiple chlorine substituents such as 1,2-dichlorophenylhydrazine derivatives. This suggests that this compound can be synthesized by this method starting from the corresponding arylhydrazine hydrochloride precursor.

Comparative Analysis of Preparation Methods

Feature Halogenation of 1,2-Dichlorobenzene Arylhydrazine Iodination in DMSO
Starting Materials 1,2-Dichlorobenzene 1,2-Dichlorophenylhydrazine hydrochloride
Reagents Iodine + Nitric Acid Iodine only
Reaction Conditions Reflux, acidic environment 60 °C, metal- and base-free, air atmosphere
Safety and Environmental Impact Requires handling of corrosive acids Safer, avoids corrosive acids and metals
Yield High, industrial scale optimized High (up to 92% in model systems)
Purification Advanced industrial purification Silica gel chromatography
Scalability Industrially proven Suitable for lab-scale and potentially scalable

Summary of Research Findings

  • The classical iodination of 1,2-dichlorobenzene remains a robust method for preparing this compound, particularly on an industrial scale.
  • Recent advances in metal- and base-free iodination of arylhydrazines provide a milder, safer alternative with high yields and broad substrate scope.
  • Optimization studies reveal that iodine equivalents, solvent choice, and reaction concentration are critical parameters influencing yield and purity.
  • The metal- and base-free method avoids harsh acidic conditions and is environmentally advantageous, making it attractive for research and potentially industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with magnesium can form a Grignard reagent.

    Oxidation and Reduction: The compound can be oxidized to form iodosobenzene or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like magnesium or sodium can be used under anhydrous conditions.

    Oxidation: Oxidizing agents such as sodium hypochlorite can be used to convert the compound into iodosobenzene.

Major Products:

    Substitution: Formation of Grignard reagents or other substituted benzene derivatives.

    Oxidation: Formation of iodosobenzene or iodoxybenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1,2-Dichloro-4-iodobenzene is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its halogenated nature facilitates various nucleophilic substitution reactions, making it a valuable reagent in organic chemistry. For example, it can be employed in the preparation of Grignard reagents and other organometallic compounds, which are crucial for building complex molecular architectures .

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductYield (%)Notes
Nucleophilic SubstitutionVarious aryl derivativesVariesDependent on reaction conditions
Grignard FormationOrganometallic compoundsHighEffective for carbon chain elongation
Coupling ReactionsBiaryl compoundsModerateUtilized in Suzuki and Heck reactions

Biological and Medicinal Applications

Pharmaceutical Development

While this compound itself is not directly used in biological systems, its derivatives have potential applications in pharmaceuticals. For instance, halogenated compounds are often explored for their biological activity against various pathogens. Research has demonstrated that derivatives of this compound can be synthesized to enhance efficacy against resistant strains of bacteria .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated benzene derivatives, including those derived from this compound. The findings indicated that specific modifications could lead to compounds with improved activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential role in antibiotic development .

Environmental Applications

Pesticide Residue Analysis

This compound is also employed in analytical chemistry for the detection and quantification of pesticide residues. It plays a critical role in the Sandmeyer reaction to convert 3,4-dichloroaniline (a breakdown product of Linuron herbicide) into detectable derivatives. This application is vital for ensuring food safety and environmental monitoring .

Table 2: Analytical Applications

Application TypeMethodologyCompounds Analyzed
Pesticide AnalysisGas Chromatography with ECDLinuron residues
Environmental MonitoringMass SpectrometryVarious halogenated pesticides

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound serves as a precursor for the synthesis of specialty chemicals and materials. Its use in polymer chemistry is notable; it can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance .

Table 3: Industrial Uses

IndustryApplicationImpact
Polymer ManufacturingAdditive for polymersImproved durability
Chemical ManufacturingSynthesis of fine chemicalsIncreased production efficiency

Mechanism of Action

The mechanism of action of 1,2-dichloro-4-iodobenzene primarily involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming Grignard reagents or undergoing oxidation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following dihalo-iodobenzenes are structurally similar to 1,2-dichloro-4-iodobenzene, differing in the positions of chlorine and iodine substituents. Key comparisons are summarized below:

Structural Isomers and Physicochemical Properties

Compound Name CAS Number EC Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
This compound 20555-91-3 243-874-6 C₆H₃Cl₂I 289.90 1-Cl, 2-Cl, 4-I
1,3-Dichloro-4-iodobenzene 29898-32-6 249-938-4 C₆H₃Cl₂I 289.90 1-Cl, 3-Cl, 4-I
1,3-Dichloro-5-iodobenzene 3032-81-3 221-216-3 C₆H₃Cl₂I 289.90 1-Cl, 3-Cl, 5-I
1,2-Dichloro-3-iodobenzene 2401-21-0 219-276-0 C₆H₃Cl₂I 289.90 1-Cl, 2-Cl, 3-I

Key Observations :

  • Electronic Effects : The position of iodine relative to chlorine influences reactivity. For example, iodine at the 4-position (para to chlorine) in this compound enhances its suitability for regioselective coupling reactions compared to meta-substituted analogs .

Reactivity in Cross-Coupling Reactions

This compound demonstrates superior reactivity in palladium-catalyzed reactions. For instance, in a tandem aminoborylation/Suzuki-Miyaura coupling, it achieved 97% yield in synthesizing unsymmetrical biaryls, outperforming isomers with iodine at less accessible positions . In contrast, 1,3-dichloro-5-iodobenzene (CAS: 3032-81-3) showed lower efficiency under identical conditions due to unfavorable iodine positioning for oxidative addition .

Regulatory and Commercial Status

  • Commercial Availability : It is stocked by major suppliers (e.g., BLDpharm, Fluorochem) in bulk quantities (up to 500g), whereas analogs like 1,3-dichloro-4-iodobenzene are less accessible .

Biological Activity

1,2-Dichloro-4-iodobenzene (CAS No. 20555-91-3) is an organic compound characterized by the molecular formula C6H3Cl2I. It features two chlorine atoms and one iodine atom attached to a benzene ring, making it a halogenated derivative of benzene. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique reactivity and potential biological applications.

This compound has distinct chemical properties that influence its biological activity:

PropertyValue
Molecular Weight272.894 g/mol
Density2.0 ± 0.1 g/cm³
Melting Point27 - 29 °C
Boiling Point259 °C at 760 mmHg
Log P (octanol-water)3.74

These properties suggest that the compound is relatively hydrophobic, which may influence its interaction with biological membranes and its permeability in biological systems.

The biological activity of this compound is primarily attributed to its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Formation of Grignard Reagents : Reacting with magnesium can produce Grignard reagents, which are valuable intermediates in organic synthesis.
  • Oxidation : Under specific conditions, the compound can be oxidized to form iodosobenzene or iodoxybenzene.

Biological Applications

While this compound is not directly used in biological systems, its derivatives have potential applications in pharmaceuticals and diagnostics. Notably:

  • CYP Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its significance in drug development .

Case Studies and Research Findings

Recent studies have explored the reactivity of this compound in asymmetric synthesis:

  • Tsuji–Trost Allylation Reaction : Research demonstrated that this compound participates in a three-component asymmetric allylation reaction. When used as a reactant, it yielded products with varying enantioselectivity (88% ee) compared to iodobenzene (97% ee). This suggests that this compound follows a different reaction pathway than iodobenzene .
  • Mechanistic Insights : Detailed NMR studies indicated that while iodobenzene forms certain intermediates during reactions, this compound does not produce detectable allylation intermediates under optimal conditions. This divergence suggests distinct mechanistic pathways for these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Dichloro-4-iodobenzene with high purity?

Methodological Answer: The compound is typically synthesized via halogen-exchange reactions or direct iodination of dichlorobenzene derivatives. For example, describes a palladium-catalyzed cross-coupling reaction using this compound as a starting material, highlighting the use of degassed triethylamine (NEt₃) and controlled heating (50°C) to achieve a 76% yield . To ensure purity, column chromatography with cyclohexane/EtOAc (98:2) is recommended. confirms commercial synthesis routes with purity >98% via GC analysis, emphasizing rigorous distillation and solvent selection .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons and halogen environments).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 272.90 (for unlabeled compound) or isotopic patterns for ¹⁴C-labeled analogs .
  • Elemental Analysis : Confirm C, H, Cl, and I percentages against theoretical values (C₆H₃Cl₂I: C 26.57%, H 1.12%, Cl 26.18%, I 46.13%).
    provides CAS RN 20555-91-3 and EC 2438746 for cross-referencing spectral databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential inhalation hazards ( notes similar iodinated aromatics may release toxic vapors) .
  • Storage : Keep in amber glass containers at 4–8°C to prevent degradation . specifies ambient storage for short-term use but recommends inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can sublimation thermodynamics of this compound be experimentally determined?

Methodological Answer: Use diaphragm manometry or torsion mass-loss effusion to measure vapor pressure as a function of temperature. For crystalline analogs like 1-chloro-4-iodobenzene, reports ΔₛᵤbG°(298 K) = −6309 J·mol⁻¹ and ΔₛᵤbH° = 71.86 kJ·mol⁻¹, with ΔCₚ ≈ −79 J·K⁻¹·mol⁻¹ . Apply the same method by plotting ln(P) vs. 1/T and using Clausius-Clapeyron equations. Account for systematic errors via regression analysis of triplicate measurements.

Q. What strategies resolve discrepancies in reaction yields during cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Optimization : achieved 76% yield in gold(I)-catalyzed coupling by using 1.2 equivalents of the reagent and degassed solvents to prevent oxidation .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
  • Byproduct Analysis : For Suzuki-Miyaura couplings (e.g., ), check for dehalogenation byproducts via GC-MS. Adjust ligand ratios (e.g., Pd(PPh₃)₄) to suppress homocoupling .

Q. What methodologies enable isotopic labeling (e.g., ¹⁴C) of this compound for tracer studies?

Methodological Answer: outlines synthesis of [ring-¹⁴C(U)]-labeled analogs with specific activity 50–60 mCi/mmol. Radiolabeling involves introducing ¹⁴C via Ullmann coupling with ¹⁴C-iodide precursors, followed by purification using ethanol-based solvent systems . Validate labeling efficiency via scintillation counting and HPLC coupled with radiometric detection.

Properties

IUPAC Name

1,2-dichloro-4-iodobenzene
Source PubChem
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InChI

InChI=1S/C6H3Cl2I/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADPFZNWCQIJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066625
Record name Benzene, 1,2-dichloro-4-iodo-
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Molecular Weight

272.89 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20555-91-3
Record name 1,2-Dichloro-4-iodobenzene
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Record name 1,2-Dichloro-4-iodobenzene
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Record name Benzene, 1,2-dichloro-4-iodo-
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Record name 1,2-dichloro-4-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1,2-Dichloro-4-iodobenzene
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1,2-Dichloro-4-iodobenzene
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1,2-Dichloro-4-iodobenzene
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1,2-Dichloro-4-iodobenzene
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1,2-Dichloro-4-iodobenzene
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
1,2-Dichloro-4-iodobenzene

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